molecular formula C13H8FNO2S B12706740 Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- CAS No. 85386-69-2

Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo-

Cat. No.: B12706740
CAS No.: 85386-69-2
M. Wt: 261.27 g/mol
InChI Key: WXINCTZWMSULLM-UHFFFAOYSA-N
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Description

Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- typically involves multi-step organic reactions. Common starting materials might include indole derivatives, which undergo various functional group transformations such as halogenation, acylation, and thiolation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such compounds often involves scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques like continuous flow chemistry and green chemistry principles are increasingly adopted to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    6-Fluoroindole: A fluorinated indole derivative with various applications.

    Thioindoles: Indole derivatives containing sulfur, known for their biological activities.

Uniqueness

Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- is unique due to the combination of its indole core, fluorine substitution, and thioxo group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

85386-69-2

Molecular Formula

C13H8FNO2S

Molecular Weight

261.27 g/mol

IUPAC Name

2-(6-fluoro-2-sulfanylidenebenzo[cd]indol-1-yl)acetic acid

InChI

InChI=1S/C13H8FNO2S/c14-9-4-5-10-12-7(9)2-1-3-8(12)13(18)15(10)6-11(16)17/h1-5H,6H2,(H,16,17)

InChI Key

WXINCTZWMSULLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=S)N3CC(=O)O)F

Origin of Product

United States

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